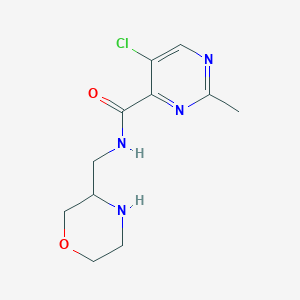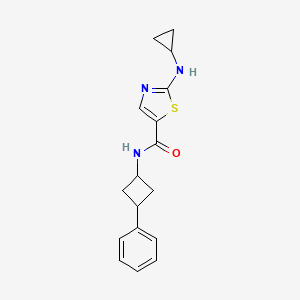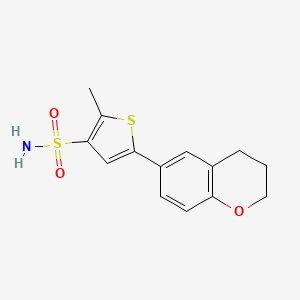![molecular formula C14H17ClN2O2 B7437112 (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol, also known as CQMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CQMA is a derivative of chloroquine, a well-known antimalarial drug.
Wirkmechanismus
The mechanism of action of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol is not yet fully understood. However, it has been suggested that (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may inhibit the function of lysosomes, which are organelles responsible for the degradation of cellular waste. This inhibition may lead to the accumulation of waste products in cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to exhibit low toxicity in vitro. However, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has not yet been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol. One potential direction is the further investigation of its antitumor activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a chemotherapeutic agent for the treatment of cancer. Another potential direction is the study of its antiviral activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a treatment for viral infections, including emerging viruses such as SARS-CoV-2. Finally, the potential use of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol in the treatment of Alzheimer's disease should be further explored.
Synthesemethoden
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol can be synthesized by reacting chloroquine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through a Mannich reaction, resulting in the formation of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor, antimalarial, and antiviral activities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-11(8-18)17-7-10-4-5-13(15)12-3-2-6-16-14(10)12/h2-6,11,17-18H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDSKOJPYSOEY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)



![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)